Cas no 140413-06-5 (Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl-)

Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl- structure
140413-06-5 structure
Product name:Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl-
CAS No:140413-06-5
MF:C16H15NO3
MW:269.2952
CID:182896
PubChem ID:453950

Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl- Chemical and Physical Properties

Names and Identifiers

    • Dibenz[b,f][1,4]oxazepin-11(10H)-one,2-hydroxy-7,9,10-trimethyl-
    • 8-hydroxy-2,4,5-trimethylbenzo[b][1,4]benzoxazepin-6-one
    • Dibenzoxazepinone 44
    • 2-Hydroxy-7,9,10-trimethyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
    • BDBM1993
    • CHEMBL300608
    • 8-hydroxy-2,4,5-trimethyl-benzo[b][1,4]benzoxazepin-6-one
    • 2OH-7,9,10triMe-DBOA-11one
    • 13-hydroxy-5,7,9-trimethyl-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3,5,7,11,13-hexaen-10-one
    • 2-Hydroxy-7,9,10-trimethyl-dibenz[b,f][1,4]oxazepin-11-(10H)-one
    • DTXSID70161359
    • 140413-06-5
    • Inchi: InChI=1S/C16H15NO3/c1-9-6-10(2)15-14(7-9)20-13-5-4-11(18)8-12(13)16(19)17(15)3/h4-8,18H,1-3H3
    • InChI Key: ITLJTFLFDKESMH-UHFFFAOYSA-N
    • SMILES: CC1C=C(C)C2N(C(C3=CC(O)=CC=C3OC=2C=1)=O)C

Computed Properties

  • Exact Mass: 269.10525
  • Monoisotopic Mass: 269.105193
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 0
  • Complexity: 386
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.8
  • XLogP3: 2.9

Experimental Properties

  • Density: 1.262
  • Boiling Point: 479.8°Cat760mmHg
  • Flash Point: 244°C
  • Refractive Index: 1.623
  • PSA: 49.77

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